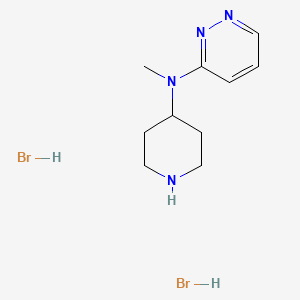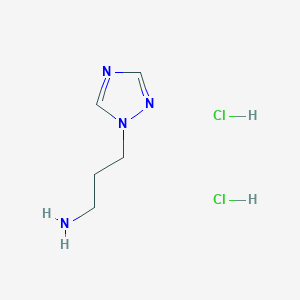![molecular formula C6H8F3N3 B1455497 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine CAS No. 1314904-42-1](/img/structure/B1455497.png)
2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine
Overview
Description
2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine, also known as TFEA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that contains a trifluoromethyl group, which gives it unique properties that make it useful in different areas.
Mechanism Of Action
The mechanism of action of 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine is not well understood, but it is believed to work by inhibiting specific enzymes that are involved in various cellular processes. For example, 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2, 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine can reduce inflammation and pain.
Biochemical And Physiological Effects
2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Additionally, 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine has been found to induce apoptosis, a process of programmed cell death, in cancer cells. Furthermore, 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine has been found to reduce the expression of certain genes that are involved in cancer cell proliferation.
Advantages And Limitations For Lab Experiments
One of the significant advantages of 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine is its unique chemical structure, which makes it useful in various scientific applications. Additionally, 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine is its potential toxicity, which requires careful handling in the laboratory.
Future Directions
There are many potential future directions for research on 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine. One area of research is in the development of 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine-based drugs for the treatment of cancer and inflammatory diseases. Additionally, 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine could be used as a tool for studying cellular processes, such as apoptosis and inflammation. Furthermore, the synthesis of 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine derivatives could lead to the discovery of new compounds with even more potent biological activity.
Scientific Research Applications
2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine has been studied extensively for its potential applications in various scientific fields. One of the significant areas of research is in medicinal chemistry, where 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine has been found to have potential as a drug candidate. It has been shown to have antitumor activity and can inhibit the growth of cancer cells. Furthermore, 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine has been found to have anti-inflammatory properties, which make it useful in the treatment of various inflammatory diseases.
properties
IUPAC Name |
2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3/c7-6(8,9)5-4(1-2-10)3-11-12-5/h3H,1-2,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZKOONQYJGHSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1CCN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3-(chlorosulfonyl)-4-methylphenyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B1455415.png)

amine](/img/structure/B1455417.png)



amine](/img/structure/B1455427.png)




![3-[(4-Isopropyl-3-methylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1455435.png)
